(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine” is a chemical compound with the molecular formula C15H23NO . It is also known by its synonym "2-Furanmethanamine, N-(3,7-dimethyl-2,6-octadien-1-yl)-" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and more . Unfortunately, specific details about these properties for “this compound” are not available in the current resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles from related furan compounds. For example, the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine led to the synthesis of a variety of heterocyclic derivatives through condensation and cyclization reactions, showcasing the compound's utility in generating complex molecular architectures (El-Essawy & Rady, 2011).
Electronic Absorption Spectra Studies
The electronic absorption spectra of furan derivatives, including N-(2-furylmethylene)amines, have been investigated to predict molecular conformations and interactions. This research aids in understanding the electronic structure and behavior of furan-based compounds in various environments (Abu-eittah & Hammed, 1984).
Novel Synthetic Routes
Furan derivatives have been utilized to create 1,2,4-trisubstituted pyrroles, highlighting innovative approaches to synthetic chemistry. Such studies offer new methodologies for constructing complex heterocyclic structures, which are essential in drug development and materials science (Friedrich et al., 2002).
Development of New Materials
Furan compounds have been employed in the synthesis of monomers based on renewable resources, demonstrating the potential of these chemicals in creating sustainable materials. For instance, the reaction of 2-furfuryl amine with epoxidized linseed oil showcased the use of furan derivatives in developing novel polymeric materials (Gandini et al., 2013).
Pharmaceutical Applications
The reductive amination of related furan compounds has been explored to synthesize new derivatives with potential antinociceptive and antimicrobial activities. Such studies underscore the versatility of furan derivatives in generating biologically active molecules that could serve as leads in drug discovery (Siutkina et al., 2019).
Properties
IUPAC Name |
(2Z)-N-(furan-2-ylmethyl)-3,7-dimethylocta-2,6-dien-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(2)6-4-7-14(3)9-10-16-12-15-8-5-11-17-15/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3/b14-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTILSZPRSYDMD-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCNCC1=CC=CO1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CNCC1=CC=CO1)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.